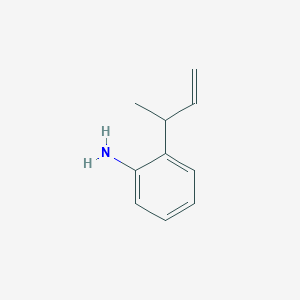

2-(But-3-en-2-yl)aniline

Description

Contextualization within Aromatic Amine and Olefin Chemistry

2-(But-3-en-2-yl)aniline belongs to the class of 2-alkenylanilines, which are characterized by an amino group and an alkenyl substituent on an aromatic ring. This combination of functional groups, an aromatic amine and an olefin, provides a rich platform for a variety of chemical transformations. The aniline (B41778) portion offers nucleophilic character and the potential for diazotization reactions, while the butenyl group's double bond is susceptible to a range of addition and cyclization reactions.

The strategic placement of the butenyl group at the ortho position to the amino group is particularly significant. This arrangement facilitates intramolecular reactions, making it a key precursor for the synthesis of various heterocyclic systems, most notably indoles and quinolines. These structural motifs are prevalent in a vast array of biologically active compounds and pharmaceuticals.

Rationale for Advanced Academic Investigation of this compound

The academic investigation into this compound and related 2-alkenylanilines is driven by the constant demand for efficient and novel synthetic routes to valuable heterocyclic compounds. Traditional methods for constructing these ring systems often require harsh reaction conditions, multi-step procedures, and may generate significant waste.

The unique reactivity of 2-alkenylanilines allows for the development of more atom-economical and environmentally benign synthetic strategies. Researchers are particularly interested in catalytic processes that can transform these substrates into complex molecules in a single step. These investigations often focus on transition-metal catalysis (e.g., palladium, rhodium, copper, and iron) and, more recently, metal-free catalytic systems. organic-chemistry.orgnih.govacs.orgresearchgate.netrug.nl The development of such methods is crucial for advancing the field of organic synthesis and for the sustainable production of fine chemicals and pharmaceuticals.

Current Research Landscape and Emerging Trends for Aniline Derivatives with Alkenyl Moieties

The current research landscape for aniline derivatives bearing alkenyl moieties is vibrant and diverse. A significant area of focus is the development of domino or cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. For instance, 2-alkenylanilines are key starting materials in domino condensation/aza-Prins cyclization/retro-aldol reactions to produce a wide variety of 2-substituted quinolines. organic-chemistry.orgnih.govacs.org

Another prominent trend is the use of these compounds in the synthesis of indoles. thieme-connect.comorganic-chemistry.org Palladium-catalyzed annulative couplings of 2-alkenylanilines with aldehydes have been developed to divergently synthesize both indoles and quinolines from the same starting material by simply tuning the reaction parameters. nih.gov Furthermore, metal-free approaches, such as those employing DMAP (4-dimethylaminopyridine) as a catalyst for the cyclization of 2-alkenylanilines with di-tert-butyl dicarbonate, are gaining traction. organic-chemistry.org These methods provide access to valuable tert-butyl quinolin-2-yl carbonates, which can be further converted into other useful quinoline (B57606) derivatives. organic-chemistry.org

Recent research also explores the use of visible-light-induced photoredox catalysis for the functionalization of aniline derivatives. beilstein-journals.org Additionally, enantioselective intramolecular sulfenoamination of alkenes with anilines has been developed to prepare chiral nitrogen-containing heterocycles. researchgate.net These emerging trends highlight a continuous effort to develop milder, more selective, and sustainable synthetic methodologies.

Chemical and Physical Properties

Below is a table summarizing some of the key properties of this compound and a related compound.

| Property | This compound | 2-bromo-N-but-3-en-2-ylaniline |

| Molecular Formula | C10H13N | C10H12BrN |

| Molecular Weight | 147.22 g/mol | 226.116 g/mol chemsynthesis.com |

| IUPAC Name | This compound | 2-bromo-N-but-3-en-2-ylaniline chemsynthesis.com |

| CAS Number | 4828-94-8 chemicalbook.com | Not Available |

Synthetic Applications

The versatility of 2-alkenylanilines as synthetic intermediates is demonstrated by the variety of heterocyclic compounds that can be prepared from them. The following table showcases some of the important N-heterocycles synthesized from 2-alkenylaniline derivatives.

| Starting Material | Reaction Type | Product | Catalyst/Reagent |

| 2-Alkenylanilines | Domino Condensation/Aza-Prins Cyclization/Retro-Aldol | 2-Substituted Quinolines | Metal-Free organic-chemistry.orgnih.govacs.org |

| 2-Alkenylanilines | Annulative Coupling with Aldehydes | Indoles and Quinolines | Palladium nih.gov |

| 2-Alkenylanilines | Cyclization with Di-tert-butyl dicarbonate | tert-Butyl Quinolin-2-yl Carbonates | DMAP (Metal-Free) organic-chemistry.org |

| 2-Alkenylanilines | Intramolecular Oxidative C–N Coupling | Indoles | Iron/K2S2O8 thieme-connect.com |

| 2-Alkenylanilines | Oxidative Cyclization | Mono- and 2,3-Disubstituted N-H Indoles | PIFA organic-chemistry.org |

| o-Alkynyl Anilines | Cyclization/Intermolecular Conjugate Addition | 2,3-Disubstituted Indoles | Rhodium acs.org |

| Anilines and Cyclobutanone Oxime Ethers | Domino Cyclization | Spirotetrahydroquinolines | Copper researchgate.net |

| Anilines and Unsaturated Diols | N-Heterocyclization | N-Substituted Pyrroles | Iron rug.nl |

Structure

3D Structure

Properties

IUPAC Name |

2-but-3-en-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-3-8(2)9-6-4-5-7-10(9)11/h3-8H,1,11H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCOLDPMKTYQBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)C1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for 2 but 3 En 2 Yl Aniline and Its Analogues

Regioselective and Stereoselective Synthesis Approaches

Achieving control over regioselectivity (the position of the alkenyl group on the aniline (B41778) ring) and stereoselectivity (the geometry of the double bond) is paramount in the synthesis of 2-alkenylanilines. Several powerful strategies have been developed to address these challenges, enabling precise construction of the target architecture.

Direct C-H functionalization has emerged as a powerful tool for derivatizing anilines, offering a more direct and atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. bath.ac.uk These methods often employ a directing group to guide a metal catalyst to a specific C-H bond, typically at the ortho position. bath.ac.ukresearchgate.net

Transition metal catalysis, particularly with rhodium(III), has been successfully used for the direct ortho-alkylation of anilines with α-diazo compounds. semanticscholar.org While this method provides ortho-alkylated anilines, adapting it for the specific introduction of a but-3-en-2-yl group would require a suitable diazo precursor. Another approach involves the palladium-catalyzed, heteroatom-directed ortho-nitration of anilines, which could be a step in a longer synthetic sequence. researchgate.net

A notable strategy for producing 2-alkenylindoles involves a Rh(III)-catalyzed C(sp²)-H alkenylation of N-nitrosoaniline with a propargyl alcohol, which proceeds with exclusive site-selectivity. nih.gov This cascade reaction forms both the indole (B1671886) and alkenyl units in a single step from halide-free substrates. nih.gov

| Catalyst System | Directing Group | Reactant | Product Type | Selectivity |

| Rhodium(III) | Amine/Amide | α-diazo compound | ortho-alkylated aniline | ortho |

| Palladium | Pyrimidine | Nitrating agent | ortho-nitroaniline | ortho |

| Rhodium(III) | N-nitroso | Propargyl alcohol | 2-alkenylindole | Regioselective |

This table summarizes catalyst systems and directing groups used for the direct, regioselective functionalization of aniline precursors, a strategy applicable to the synthesis of 2-alkenylaniline analogues.

Olefin metathesis and transition metal-catalyzed cross-coupling reactions are cornerstone methodologies for the synthesis of complex alkenes, including 2-alkenylanilines. nih.govwikipedia.org

Olefin Metathesis is an organic reaction that involves the redistribution of alkene fragments by the cleavage and regeneration of carbon-carbon double bonds, often catalyzed by ruthenium or molybdenum complexes. wikipedia.orglibretexts.org A direct cross-metathesis of 2-allylaniline (B3051291) or 2-homoallylaniline with other terminal olefins can produce a variety of 2-alkenyl-substituted anilines. nih.gov This method is particularly effective for generating styrenyl products with high E-selectivity, although achieving high stereoselectivity with dialkyl-substituted products can be challenging. nih.gov Ring-closing metathesis (RCM) is another variant used to form cyclic alkenes and is a key step in the synthesis of various heterocyclic compounds. libretexts.orgsigmaaldrich.com

Cross-Coupling Reactions provide a reliable means of forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium-catalyzed reactions are particularly prevalent. For instance, a one-step synthesis of 2-vinylic indoles has been developed via a tandem Pd-catalyzed Buchwald-Hartwig/Heck reaction starting from a gem-dibromovinyl aniline. organic-chemistry.org Another approach involves the C–N cross-coupling of aryl halides with ammonium (B1175870) sulfate (B86663) under palladium catalysis to generate N-unsubstituted anilines, which can then be further functionalized. nih.gov This strategy is suitable for creating substrates with varying tether lengths between the aniline ring and the olefin. nih.gov

A summary of relevant cross-coupling strategies is presented below:

| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Key Feature |

| Cross-Metathesis | Ruthenium Catalyst | 2-allylic aniline | Terminal Olefin | Direct installation of alkenyl group nih.gov |

| Tandem Buchwald-Hartwig/Heck | Palladium Catalyst | gem-dibromovinylaniline | Alkene | One-pot indole synthesis organic-chemistry.org |

| C-N Cross-Coupling | Palladium Catalyst | 2-substituted haloarene | Ammonium sulfate | Access to dialkyl-substituted alkenes nih.gov |

This table highlights key olefin metathesis and cross-coupling strategies for the synthesis of 2-alkenylanilines and their derivatives.

The development of asymmetric methods to synthesize chiral 2-(but-3-en-2-yl)aniline is crucial, as the stereochemistry of such building blocks can profoundly influence the biological activity of the final products.

One powerful approach is the rhodium-catalyzed enantioselective 1,2-addition of potassium alkenyltrifluoroborates to N-tosyl aryl aldimines. organic-chemistry.org This method, utilizing a rhodium/chiral diene catalyst, furnishes chiral allylic amines in high yields (73–96%) and excellent enantioselectivities (72–>99.5% ee). It is effective for producing di-, tri-, and tetrasubstituted allylic amines while maintaining the geometry of the olefin. organic-chemistry.org

Another strategy involves the N-H insertion reaction of vinyldiazoacetates into carbamates, cooperatively catalyzed by an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid. rsc.orgnih.gov This reaction proceeds under mild conditions with a broad substrate scope, high yields (61-99%), and excellent enantioselectivity (83-98% ee), providing a route to α-alkenyl α-amino acid derivatives. rsc.orgnih.gov The chiral phosphoric acid acts as a chiral proton shuttle, which controls the enantioselectivity of the insertion. rsc.org

Biocatalysis also offers a promising avenue. Engineered myoglobin (B1173299) variants have been shown to catalyze the N-H insertion of α-diazopropanoate esters into aniline, yielding chiral α-amino acids. rochester.edu By tuning the chiral environment of the enzyme's active site, this method can produce a range of substituted aryl amines with good enantioselectivity. rochester.edu

| Method | Catalyst System | Reactants | Product | Enantioselectivity (ee) |

| Asymmetric 1,2-Addition | Rhodium / Chiral Diene | N-Tosyl Arylaldimine, Potassium Alkenyltrifluoroborate | Chiral Allylic N-Tosyl Amine | 72–>99.5% organic-chemistry.org |

| N-H Insertion | Dirhodium(II) Carboxylate / Chiral Spiro Phosphoric Acid | Vinyldiazoacetate, tert-Butyl Carbamate | α-Alkenyl α-Amino Acid Derivative | 83–98% rsc.orgnih.gov |

| Biocatalytic N-H Insertion | Engineered Myoglobin | Aniline, α-Diazopropanoate Ester | Chiral α-Amino Acid | up to 82% rochester.edu |

This table compares different asymmetric synthetic routes applicable to the synthesis of chiral analogues of this compound.

Sustainable and Green Chemistry Principles in this compound Synthesis

Incorporating green chemistry principles into the synthesis of anilines is a critical goal to minimize environmental impact. nih.gov This involves using safer solvents, reducing energy consumption, and avoiding hazardous reagents and by-products. nih.govsphinxsai.com

One green approach involves performing reactions in aqueous media. A one-pot, three-component aza-Friedel–Crafts reaction catalyzed by a Brønsted acidic ionic liquid has been developed for synthesizing primary aniline-based indolylmethanes in water, achieving high yields of up to 98%. nih.gov Similarly, palladium-catalyzed cyclization of unprotected 2-alkynylanilines has been successfully carried out in a nanomicellar aqueous medium using the surfactant TPGS-750-M. mdpi.com

Electrosynthesis offers another sustainable alternative to traditional methods that rely on high temperatures, pressures, and precious metal catalysts. specchemonline.com Researchers have developed a method for creating anilines by passing an electrical current through water containing a dissolved redox mediator. specchemonline.com This mediator delivers protons and electrons from the electrolysis of water to reduce nitrobenzenes to anilines at room temperature and pressure, achieving yields of over 99% in some cases. specchemonline.com If powered by renewable electricity, this method could significantly reduce the environmental footprint of aniline production. specchemonline.com

Other green strategies include the development of catalyst- and additive-free reactions, such as the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, which proceeds under mild conditions. beilstein-journals.orgresearchgate.net

Multi-Component Reactions and Tandem Processes for this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. rsc.orgmdpi.com

The aniline-aldehyde-alkyne (A³) coupling is a prominent three-component reaction used to synthesize 2,4-disubstituted quinolines. chemrevlett.com This reaction is often catalyzed by iron salts and proceeds through the formation of an imine intermediate, followed by the addition of an alkyne to form a propargylamine, which then cyclizes. chemrevlett.com The Ugi four-component reaction (Ugi-4CR) is another versatile MCR that can be used to create complex scaffolds. For example, reacting a substituted arylamine, dimethoxyacetaldehyde, an isocyanide, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) yields Ugi-tetrazole adducts that can be cyclized to form indole derivatives. rsc.org

Tandem (or cascade) processes, where multiple bond-forming events occur sequentially in one pot without isolating intermediates, also provide an efficient route to complex molecules. A Pd-catalyzed tandem reaction has been developed for the synthesis of heterocycles from 2-chloro-N-(2-vinyl)aniline, where the choice of ligand controls whether the reaction yields five-, six-, or seven-membered rings. acs.org Similarly, the synthesis of 2-substituted indoles can be achieved through a tandem Sonogashira coupling and cyclization reaction of o-iodo-aniline and terminal alkynes in an aqueous micellar medium. mdpi.com These one-pot procedures streamline synthesis and reduce waste. mdpi.com

Reactivity Profiles and Reaction Mechanisms of 2 but 3 En 2 Yl Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The aniline ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating nature of the amino (-NH₂) group. wikipedia.orgbyjus.com This activation leads to faster reaction rates compared to benzene (B151609). masterorganicchemistry.com

Influence of the But-3-en-2-yl Moiety on Aromatic Reactivity and Regioselectivity

The regiochemical outcome of SEAr reactions on 2-(But-3-en-2-yl)aniline is controlled by the directing effects of both the amino group and the alkyl side chain.

Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom is delocalized into the benzene ring through resonance. This significantly increases the electron density at the ortho and para positions, making the amino group a powerful activating and ortho, para-directing group. byjus.comlkouniv.ac.in

But-3-en-2-yl Group: As a secondary alkyl group, the but-3-en-2-yl moiety is a weak activating group. It donates electron density to the ring primarily through an inductive effect. This slight increase in electron density also directs incoming electrophiles to the ortho and para positions relative to the alkyl group itself.

When both groups are present on the ring, their directing effects are combined. The amino group is the dominant activating and directing group. Therefore, electrophilic substitution is strongly favored at the positions ortho and para to the -NH₂ group (positions 4 and 6). Position 2 is already substituted. Steric hindrance from the somewhat bulky but-3-en-2-yl group at position 2 may slightly disfavor substitution at the adjacent position 6, potentially leading to a higher yield of the para-substituted product (at position 4). makingmolecules.com

For example, in a reaction like bromination with bromine water, the high reactivity of the aniline ring typically leads to polysubstitution, yielding 4,6-dibromo-2-(but-3-en-2-yl)aniline. byjus.comyoutube.com To achieve monosubstitution, the reactivity of the amino group must be moderated, for instance, by acetylation to form an amide, which is a less powerful activating group. youtube.com

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| Amino (-NH₂) | 1 | +R >> -I (Strong Resonance Donor) | Strongly Activating | Ortho, Para (Positions 2, 4, 6) |

| But-3-en-2-yl (-CH(CH₃)CH=CH₂) | 2 | +I (Inductive Donor) | Weakly Activating | Ortho, Para (Positions 1, 3, 5) |

Mechanistic Studies of Substituent Effects

The mechanism of electrophilic aromatic substitution involves a two-step process: attack of the aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. wikipedia.orgmasterorganicchemistry.com

The stability of the arenium ion determines the reaction rate and regioselectivity. For this compound, when an electrophile attacks at the para position (C4), the positive charge of the intermediate can be delocalized onto the amino group through resonance, providing significant stabilization. A similar stabilization occurs for attack at the ortho position (C6). lkouniv.ac.in In contrast, attack at the meta positions (C3 or C5) does not allow for direct resonance stabilization by the amino group, resulting in a higher energy intermediate and a much slower reaction rate for meta-substitution. masterorganicchemistry.comlkouniv.ac.in The inductive effect of the alkyl group further stabilizes the positive charge in the arenium ion, reinforcing the ortho, para directing nature of the substituted ring.

Addition Reactions Across the Alkenyl Functionality

The carbon-carbon double bond in the but-3-en-2-yl side chain is susceptible to a variety of electrophilic and radical addition reactions.

Hydrogenation, Halogenation, and Hydroboration Pathways

Hydrogenation: The alkenyl double bond can be selectively reduced to a single bond through catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under mild conditions. researchgate.net This reaction converts this compound into 2-(sec-butyl)aniline. Hydrogenation of the aniline ring requires more forcing conditions, such as higher pressures and temperatures with catalysts like rhodium or ruthenium. nih.gov

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds via an electrophilic addition mechanism. The reaction typically involves the formation of a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion, resulting in a trans-dihalide product. This would yield 3,4-dihalo-3-methyl-1-(2-aminophenyl)butane.

Hydroboration-Oxidation: This two-step sequence is a classic method for the anti-Markovnikov hydration of an alkene. wikipedia.org In the first step, borane (B79455) (BH₃) or a borane derivative adds across the double bond, with the boron atom attaching to the less substituted carbon (C4) and a hydrogen atom to the more substituted carbon (C3). wikipedia.orgmasterorganicchemistry.com Subsequent oxidation of the resulting organoborane with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group. masterorganicchemistry.com This pathway converts this compound into 3-(2-aminophenyl)butan-1-ol.

| Reaction | Typical Reagents | Product | Regioselectivity |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C | 2-(sec-butyl)aniline | N/A |

| Halogenation (e.g., Bromination) | Br₂ in CCl₄ | 2-(3,4-dibromobutan-2-yl)aniline | Anti-addition |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-(2-aminophenyl)butan-1-ol | Anti-Markovnikov |

Hydroamination and Carbocyclization Reactions

Hydroamination: This reaction involves the addition of an N-H bond across a C=C double bond. wikipedia.org For this compound, this can occur intramolecularly, where the amino group of the aniline moiety adds across the pendant alkene. Such reactions are typically catalyzed by alkali metals, lanthanides, or other transition metal complexes. libretexts.orgorganic-chemistry.org The intramolecular hydroamination of this compound would be expected to follow Markovnikov selectivity, with the nitrogen atom attacking the more substituted carbon of the double bond (C3) to form a five-membered ring, or anti-Markovnikov selectivity to form a six-membered ring. The formation of a six-membered ring, yielding a tetrahydroquinoline derivative, is often favored.

Carbocyclization: While less common for this specific substrate without specialized catalysts, carbocyclization reactions involve the formation of new carbon-carbon bonds. Radical-mediated cyclizations could potentially be initiated at the side chain. For example, the addition of a radical to the double bond could generate an intermediate that subsequently attacks the aromatic ring, leading to complex polycyclic structures. nih.gov

Cyclization and Rearrangement Reactions Involving this compound

The proximity of the aniline nitrogen and the butenyl side chain facilitates intramolecular cyclization reactions, providing synthetic routes to various nitrogen-containing heterocyclic compounds.

One of the most significant cyclization reactions for 2-alkenylanilines is the synthesis of indoles. mdpi.com While the but-3-en-2-yl group is not a styryl group commonly used in classical indole (B1671886) syntheses, related transition-metal-catalyzed or acid-catalyzed cyclizations are plausible. For example, an oxidation-cyclization sequence could be employed. Epoxidation of the alkene followed by acid-catalyzed intramolecular cyclization, where the aniline nitrogen acts as a nucleophile to open the epoxide ring, can lead to the formation of a heterocyclic ring system, which could then rearrange or eliminate to form a substituted indole or quinoline (B57606). mdpi.com

Rearrangement reactions are also a possibility under certain conditions. The Hofmann-Martius rearrangement, for instance, involves the acid-catalyzed migration of an alkyl group from the nitrogen of an N-alkylaniline to the aromatic ring. wikipedia.org While this compound is a C-alkylaniline, under strong acid and heat, cleavage and re-alkylation of the aromatic ring via a Friedel-Crafts-type mechanism could occur, leading to isomeric products. Other complex rearrangements, similar to the benzidine (B372746) rearrangement seen in hydrazobenzenes, can occur with aniline derivatives under strongly acidic conditions, though these are less predictable for this specific substrate. researchgate.net

Mechanistic Investigations of Metal-Catalyzed Transformations of this compound

The study of reaction mechanisms in metal-catalyzed transformations provides crucial insights into the pathways through which reactants are converted into products. For this compound, a substrate possessing both an amino group and an alkenyl chain, metal catalysts facilitate a variety of intramolecular cyclization reactions, primarily leading to the formation of substituted indoles and other heterocyclic structures. While specific mechanistic studies exclusively focused on this compound are not extensively documented, the reactivity of the broader class of 2-alkenylanilines has been investigated, offering a solid foundation for proposing plausible mechanistic pathways. These investigations often involve a combination of experimental techniques, such as kinetic analysis and characterization of intermediates, alongside computational studies like Density Functional Theory (DFT) to map out the energetic landscapes of the reaction.

The most common metal catalysts employed for such transformations are palladium and rhodium complexes. The mechanisms of these reactions are typically characterized by a series of fundamental organometallic steps, including oxidative addition, migratory insertion, and reductive elimination.

A prevalent transformation of 2-alkenylanilines is their palladium-catalyzed intramolecular cyclization to form indole derivatives. This reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle. The generally accepted mechanism involves the following key steps:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of a palladium(0) species to an aryl halide or triflate, if the aniline nitrogen is pre-functionalized or if the reaction is conducted as a cross-coupling variant. In the case of direct C-H activation, a Pd(II) catalyst can coordinate to the aniline.

Coordination and Migratory Insertion: The palladium complex then coordinates to the double bond of the butenyl side chain. This is followed by an intramolecular migratory insertion of the alkene into the palladium-aryl or palladium-nitrogen bond. This step is crucial as it forms the new carbon-carbon or carbon-nitrogen bond that constitutes the heterocyclic ring. The regioselectivity of this insertion determines the size of the resulting ring. For this compound, a 5-exo-trig cyclization is favored, leading to the formation of a five-membered ring.

β-Hydride Elimination: Following the migratory insertion, the resulting alkylpalladium intermediate can undergo β-hydride elimination to regenerate the double bond in an exocyclic position and form a palladium-hydride species.

Reductive Elimination/Isomerization: The palladium-hydride species can then undergo reductive elimination to release the indole product and regenerate the Pd(0) catalyst, thus closing the catalytic cycle. Alternatively, the exocyclic double bond may isomerize to a more stable endocyclic position.

The table below summarizes the proposed mechanistic steps for the palladium-catalyzed cyclization of this compound.

| Step | Description | Intermediate |

| 1 | Oxidative Addition of Pd(0) to an Ar-X or activation of the N-H bond. | Aryl-Pd(II)-X or (Anilido)Pd(II)-H |

| 2 | Coordination of the alkene to the Pd(II) center. | Alkene-coordinated Pd(II) complex |

| 3 | Intramolecular migratory insertion (5-exo-trig). | Alkyl-Pd(II) intermediate |

| 4 | β-Hydride elimination. | Indoline-Pd(II)-H intermediate |

| 5 | Reductive elimination and/or isomerization. | Substituted indole product and Pd(0) |

Rhodium catalysts are also effective for the transformation of 2-alkenylanilines, particularly in hydroamination reactions. The mechanism of rhodium-catalyzed hydroamination can proceed through several pathways, with the most likely involving the formation of a rhodium-hydride or a rhodium-amide intermediate.

A plausible mechanistic cycle for the rhodium-catalyzed intramolecular hydroamination of this compound is as follows:

Formation of the Active Catalyst: A rhodium(I) precatalyst reacts with the aniline to form a rhodium-amide complex or with a hydrosilane to generate a rhodium-hydride species.

Alkene Coordination and Insertion: The alkene moiety of the substrate coordinates to the rhodium center. Subsequently, migratory insertion of the alkene into the Rh-N or Rh-H bond occurs. In the case of insertion into the Rh-N bond (aminometalation), a five-membered azametallacycle is formed. If the insertion is into a Rh-H bond (hydrometallation), an alkyl-rhodium intermediate is generated, which is then followed by nucleophilic attack of the nitrogen atom.

Protonolysis/Reductive Elimination: The resulting rhodium-carbon bond is then cleaved, typically through protonolysis by another molecule of the aniline substrate, to release the cyclized product and regenerate the active rhodium-amide or rhodium-hydride catalyst.

The regioselectivity of the hydroamination is a key aspect, and for this compound, the formation of a five-membered ring is generally favored.

The following table outlines the proposed steps in the rhodium-catalyzed intramolecular hydroamination.

| Step | Description | Intermediate |

| 1 | Formation of a Rh-amide or Rh-hydride species. | [Rh]-NHR or [Rh]-H |

| 2 | Coordination of the alkene to the Rh center. | Alkene-coordinated Rh complex |

| 3 | Intramolecular migratory insertion (aminometalation or hydrometallation). | Azametallacycle or Alkyl-Rh intermediate |

| 4 | Protonolysis or reductive elimination. | Substituted indoline (B122111) product and regenerated catalyst |

Catalytic Applications and Ligand Design Employing 2 but 3 En 2 Yl Aniline Derivatives

Development of Chiral Ligands from 2-(But-3-en-2-yl)aniline

The development of new chiral ligands is a cornerstone of asymmetric catalysis, with the goal of creating catalysts that can achieve high efficiency and enantioselectivity. nih.govtcichemicals.com Ortho-alkenyl anilines like this compound are excellent platforms for the synthesis of P,N-ligands, a class of non-symmetrical ligands that have shown remarkable success in a variety of metal-catalyzed reactions. nih.gov

The synthesis of such ligands is modular, allowing for fine-tuning of steric and electronic properties. A general synthetic approach involves the functionalization of the butenyl group to introduce a chiral phosphine (B1218219) moiety. For example, a hydrophosphination reaction across the double bond can install a phosphine group, which can then be resolved or derived from a chiral phosphine precursor. The aniline (B41778) nitrogen atom serves as the N-donor, completing the P,N-chelating scaffold.

Key advantages of this scaffold include:

Modularity : The substituents on both the phosphorus atom and the aniline ring can be systematically varied to create a library of ligands. This allows for the optimization of the ligand for a specific catalytic transformation.

Rigid Backbone : The combination of the aromatic ring and the alkyl chain connecting the P and N donors can create a rigid chelate ring upon coordination to a metal center. This rigidity is often crucial for effective stereochemical communication and high enantioselectivity. nih.gov

Dual Functionality : The aniline proton (N-H) can participate in secondary interactions or be deprotonated, potentially influencing the catalytic cycle and selectivity.

The synthesis of these P,N-heterocyclic phosphine ligands can be achieved through various methods, including metal-catalyzed P-C/N bond formation or by using stable nucleophilic phosphine sources like phosphine-boranes. nih.govnih.gov This flexibility enables the creation of structurally diverse and electronically tunable ligands tailored for specific catalytic applications.

Application in Asymmetric Catalysis

Ligands derived from the this compound framework are poised for significant applications in asymmetric catalysis, where the goal is the selective synthesis of one enantiomer of a chiral product.

Asymmetric Hydrogenation: Asymmetric hydrogenation is a powerful method for producing chiral molecules. Rhodium and Iridium complexes featuring chiral P,N-ligands are particularly effective catalysts for the hydrogenation of various unsaturated substrates. nih.gov A chiral P,N-ligand derived from this compound could be employed in the Ir-catalyzed hydrogenation of unfunctionalized olefins, a challenging but important transformation. The non-symmetrical nature of P,N-ligands can be advantageous, as the distinct electronic properties of the phosphorus and nitrogen donors can be optimized individually to enhance catalyst activity and selectivity. nih.gov

Below is a table showing representative results for asymmetric hydrogenation of an alkene using a hypothetical P,N-ligand derived from an ortho-alkenyl aniline scaffold.

| Entry | Ligand Modification (on P-atom) | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Diphenyl | (E)-1,2-diphenylpropene | 95 | 88 |

| 2 | Dicyclohexyl | (E)-1,2-diphenylpropene | 99 | 94 |

| 3 | Di-tert-butyl | (E)-1,2-diphenylpropene | 92 | 97 |

C-H Functionalization: In addition to their role in ligand synthesis, anilines are important substrates for direct C-H functionalization reactions. nih.gov Palladium-catalyzed reactions, in particular, have been developed for the ortho-arylation of anilides and even unprotected anilines. acs.orgmit.edu In these reactions, the aniline nitrogen atom (or a directing group attached to it) coordinates to the metal center, directing the C-H activation step to the ortho position. This strategy avoids the need for pre-functionalized starting materials and offers a more atom-economical route to substituted anilines. nih.gov While the butenyl group of this compound would add complexity, the core aniline reactivity in directed C-H functionalization remains a key application. acs.orgacs.org

The field of organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. The aniline motif present in this compound provides a handle for developing novel organocatalysts. The secondary amine can be modified to create chiral ureas, thioureas, or squaramides, which are privileged scaffolds in hydrogen-bond-donating catalysis. Alternatively, it could be transformed into a chiral tertiary amine to catalyze reactions through enamine or iminium ion intermediates. For instance, a secondary ammonium (B1175870) salt derived from an aniline structure can serve as an effective organocatalyst for highly regioselective ortho-chlorination reactions. nih.gov This demonstrates the potential for the aniline core to be the basis of an organocatalyst, even without a specific chiral auxiliary derived from the butenyl group.

Role in Transition Metal Catalysis (e.g., Palladium, Rhodium, Copper)

The aniline scaffold is central to a wide array of transformations catalyzed by transition metals.

Palladium: Palladium catalysis is heavily reliant on ligands to control reactivity and selectivity. P,N-ligands derived from ortho-alkenyl anilines could be applied in classic cross-coupling reactions. Furthermore, the aniline substrate itself is a key player in Pd-catalyzed ortho C-H functionalization, where the amino group directs the arylation to the adjacent C-H bond, enabling the synthesis of complex biaryls from simple precursors. nih.govacs.orgmit.edu This directed approach is powerful for building molecular complexity efficiently. nih.gov

Rhodium: Rhodium catalysts are widely used for C-H activation and hydrogenation. nih.govnih.gov Recent studies have shown that aminophosphines can act as traceless directing groups in the Rh-catalyzed direct ortho-arylation of anilines. uantwerpen.be This highlights the synergistic role the aniline motif can play, acting as both a substrate and a coordinating group. In hydroformylation or hydroaminomethylation reactions, rhodium catalysts with suitable diphosphine ligands can react with vinyl arenes and anilines to produce valuable branched amine products. rsc.org

Copper: Copper catalysis has a long history in C-N bond formation (e.g., the Ullmann condensation) and has seen a resurgence in C-H functionalization. chemrxiv.org Copper catalysts can mediate the ortho-amination of anilines using directing groups to install new amine functionalities. nih.govresearchgate.net Additionally, copper can catalyze cascade reactions, for example, converting ortho-acylanilines and alkenyl iodides into multi-substituted quinolines through a sequence of C-N coupling and condensation. nih.gov

Structure-Activity Relationship Studies in Catalytic Systems

Structure-Activity Relationship (SAR) studies are crucial for the rational design and optimization of catalysts. For a catalytic system employing a ligand derived from this compound, an SAR study would involve systematically modifying the ligand's structure and quantifying the effect on catalytic performance (e.g., reaction rate, yield, and enantioselectivity).

Key structural elements that could be varied include:

Phosphine Substituents (R¹) : Altering the groups on the phosphorus atom (e.g., from aryl to alkyl) directly impacts the steric environment around the metal center and the ligand's electronic properties (σ-donation and π-acceptance).

Aniline Ring Substituents (R²) : Adding electron-donating or electron-withdrawing groups to the aniline ring modifies the electron density at the nitrogen donor, which can influence the stability and reactivity of the catalytic intermediates.

Alkyl Backbone : Modifying the linker between the P and N donors can change the bite angle and rigidity of the metal-ligand complex, which is often critical for stereoselectivity.

The table below illustrates a hypothetical SAR study for an asymmetric reaction, demonstrating how systematic ligand modification can lead to an optimized catalyst.

| Ligand Variation | R¹ Group (on P) | R² Group (on Aniline) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| L1 (Baseline) | Phenyl | H | 85 | 75 |

| L2 (Steric Bulk) | o-Tolyl | H | 82 | 88 |

| L3 (More Bulk) | 3,5-Xylyl | H | 78 | 92 |

| L4 (Electronic Effect) | Phenyl | 4-Methoxy | 95 | 74 |

| L5 (Electronic Effect) | Phenyl | 4-CF₃ | 75 | 80 |

| L6 (Optimized) | 3,5-Xylyl | 4-Methoxy | 93 | 95 |

Such studies are fundamental to understanding the complex interplay between ligand structure and catalytic function, paving the way for the development of highly effective and selective catalysts for challenging chemical transformations. nih.gov

Applications of 2 but 3 En 2 Yl Aniline in Materials Science and Polymer Chemistry

Monomer in Polymerization Reactions

The unique structure of 2-(but-3-en-2-yl)aniline, featuring both an aromatic amine and an olefinic group, makes it a promising monomer for creating functionalized polymers with tailored properties.

Chemical Oxidative Polymerization Studies

Chemical oxidative polymerization is a common and effective method for synthesizing polyaniline (PANI) and its derivatives. ed.gov In this process, the aniline (B41778) monomer is oxidized, typically in an acidic medium, using an oxidizing agent like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), to form a polymer chain. researchgate.netresearchgate.net Studies on the structural isomer, 2-(1-methylbut-2-en-1-yl)aniline, demonstrate that ortho-alkenylanilines can be successfully polymerized using this technique. nih.govresearchgate.netresearcher.life

The general procedure involves dissolving the monomer in an acidic solution, such as hydrochloric acid (HCl), followed by the addition of the oxidant. nih.gov The resulting polymers, characterized by techniques like FT-IR and UV-visible spectroscopy, are typically obtained in their protonated, conductive emeraldine (B8112657) salt form. researchgate.netrsc.org The presence of the bulky butenyl substituent at the ortho position can influence the polymerization process and the final properties of the polymer, such as increasing its solubility in common organic solvents compared to unsubstituted PANI. nih.govresearchgate.net This enhanced solubility is a significant advantage for processing and fabricating thin films for various applications. nih.govresearchgate.net

Copolymerization with Other Monomers for Tunable Properties

Copolymerization is a powerful strategy to modify the properties of PANI and create materials with specific, tunable characteristics. rroij.comscirp.org By copolymerizing an ortho-alkenylaniline with aniline, it is possible to fine-tune the resulting copolymer's properties, such as solubility, conductivity, and photoluminescence. researchgate.netrroij.com

For instance, studies on the copolymerization of aniline with a related compound, 2-(2-chloro-1-methylbut-2-en-1-yl)aniline, have shown that the properties of the resulting copolymers are highly dependent on the comonomer ratio. urfu.ru Key findings from such studies reveal that:

Solubility: The introduction of the substituted monomer significantly improves the solubility of the copolymers in organic solvents. urfu.ru

Luminescence: The intensity of photoluminescence increases as the proportion of the substituted monomer units in the copolymer grows. researchgate.net

Thermal Stability: The temperature at which thermal destruction begins increases with a higher content of the functionalized aniline monomer. urfu.ru

These findings suggest that by controlling the monomer feed ratio during copolymerization, a range of materials with a spectrum of properties can be engineered for specific applications.

Table 1: Properties of Aniline and 2-(2-chloro-1-methylbut-2-en-1-yl)aniline Copolymers

| Molar Ratio (Aniline:Substituted Aniline) | Copolymer Designation | Yield (%) |

|---|---|---|

| 9:1 | P1 | 71 |

| 7:1 | P2 | 78 |

| 5:1 | P3 | 78 |

| 3:1 | P4 | 67 |

| 1:1 | P5 | 60 |

| 1:3 | P6 | 74 |

| 1:5 | P7 | 81 |

| 1:7 | P8 | 77 |

| 1:9 | P9 | 79 |

Data sourced from a study on copolymers of aniline and 2-[2-chloro-1-methylbut-2-en-1-yl]aniline. urfu.ru

Synthesis of Functionalized Conductive Polymers

The synthesis of polymers from this compound and its analogs is an effective route to producing functionalized conductive polymers. conicet.gov.ar The butenyl group itself is a functional substituent that imparts new properties to the PANI backbone. A primary advantage of incorporating such alkyl groups at the ortho position is the significant improvement in the polymer's solubility and processability, which are major limitations of unsubstituted PANI. nih.govresearchgate.net

Polymers derived from 2-(1-methylbut-2-en-1-yl)aniline are reported to be soluble in solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO), and moderately soluble in chloroform, acetone, and THF. nih.gov This enhanced solubility allows for the easy formation of uniform thin films, which is crucial for their application in electronic devices. nih.govresearchgate.net While the introduction of bulky substituents can sometimes lead to a decrease in electrical conductivity due to steric hindrance affecting the planarity of the polymer chain, the conductivity can often be modulated through copolymerization with aniline. rroij.comdoi.org

Precursor for Advanced Functional Materials

The unique chemical structure of polymers derived from this compound makes them valuable precursors for a new generation of advanced functional materials with applications in electronics and sensing.

Development of Optoelectronic Materials

Substituted polyanilines are increasingly investigated for their potential in optoelectronic devices due to their unique optical and electronic properties. researchgate.netijseas.comlifescienceglobal.com Research has shown that copolymerizing aniline with its ortho-substituted derivatives can induce or enhance photoluminescence. researchgate.net Specifically, the emission intensity of these copolymers has been observed to increase with a higher content of the substituted monomer units. researchgate.net

This tunable luminescence is a key characteristic for applications in optoelectronics, such as in the development of organic light-emitting diodes (OLEDs) and other photonic technologies. lifescienceglobal.com The electronic properties of these polymers, which can be understood through UV-vis absorption spectroscopy, are influenced by the electronic and steric effects of the substituents on the polymer backbone. doi.org The absorption bands corresponding to π→π* transitions and polaron band transitions are characteristic of these conductive polymers in their doped state. ijseas.com

Application in Sensor Technologies

One of the most promising applications for polymers derived from ortho-alkenylanilines is in the field of chemical sensors. researchgate.netrsc.org The high surface area and tunable conductivity of these materials make them excellent candidates for the active layer in resistive gas and humidity sensors. researchgate.netlettersonmaterials.comlettersonmaterials.com

Thin films fabricated from polymers of 2-(1-methylbut-2-en-1-yl)aniline and its derivatives have demonstrated high sensitivity to both moisture and ammonia. nih.govresearchgate.net The operating principle of these sensors is based on the change in the polymer's electrical conductivity upon interaction with the target analyte. nih.gov

Key advantages of using these polymer films in sensors include:

High Sensitivity: They exhibit a significant response to changes in ambient humidity and the presence of gases like ammonia. nih.govresearchgate.net

Room Temperature Operation: A major benefit is their ability to function effectively at room temperature, which simplifies device design and reduces power consumption. researchgate.net

Processability: Their solubility allows for the creation of uniform thin films necessary for reliable sensor performance. nih.govresearchgate.net

Studies on poly[2-(1-methylbut-1-en-1-yl)aniline] (P-PA) and poly[2-(1-methylbutyl)aniline] (P-MB) have shown that P-PA has a notable response to moisture, while P-MB is particularly sensitive to ammonia, highlighting the potential for creating selective sensor arrays by modifying the substituent. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(1-methylbut-2-en-1-yl)aniline |

| 2-(2-chloro-1-methylbut-2-en-1-yl)aniline |

| Poly[2-(1-methylbut-1-en-1-yl)aniline] |

| Poly[2-(1-methylbutyl)aniline] |

| Aniline |

| Polyaniline (PANI) |

| Ammonium persulfate |

| Hydrochloric acid |

| N-Methyl-2-pyrrolidone (NMP) |

| Dimethylformamide (DMF) |

Integration into Hybrid Material Systems

The unique bifunctional nature of this compound, which possesses both a reactive vinyl group and a versatile aniline moiety, makes it a compelling candidate for the development of advanced organic-inorganic hybrid material systems. These materials, which combine components from different material classes at the nanoscale or molecular level, often exhibit synergistic properties that surpass those of their individual constituents. nih.govfrontiersin.org The integration of this compound can be strategically employed to enhance the interfacial compatibility between organic polymers and inorganic fillers or reinforcements, leading to composites with improved performance characteristics.

Role as a Surface Modifier and Coupling Agent

In many polymer composites, inorganic fillers such as silica (B1680970) (SiO2), alumina (B75360) (Al2O3), or titania (TiO2) are incorporated to enhance mechanical strength, thermal stability, or confer specific functional properties. scispace.com However, the hydrophilic nature of these inorganic surfaces is often incompatible with the hydrophobic character of most polymer matrices. This incompatibility leads to poor adhesion, agglomeration of filler particles, and ultimately, suboptimal performance.

This compound can be used to modify the surface of these inorganic fillers. The aniline group can react with surface hydroxyl (-OH) groups present on materials like silica, forming stable bonds. nih.govnih.gov This process, known as surface functionalization, effectively transforms the inorganic surface into a more organophilic one, improving its dispersion within the polymer matrix. mdpi.com

Once the inorganic filler is surface-modified with this compound, the outward-facing butenyl (vinyl) groups are available to participate in the polymerization of the surrounding organic matrix. For instance, in a vinyl-based polymer system (e.g., polystyrene, polyacrylates), the double bond of the butenyl group can readily copolymerize via free-radical or other addition polymerization mechanisms. This creates a continuous network of covalent bonds extending from the inorganic filler surface to the polymer chains, significantly strengthening the interface. researchgate.net

Impact on Hybrid Material Properties

The effective integration of this compound as a coupling agent is anticipated to lead to substantial improvements in the properties of the final hybrid material. Research on analogous systems, such as those using aminosilanes or other functionalized anilines, provides a strong basis for these expectations. researchgate.netbohrium.com

Key anticipated improvements include:

Enhanced Mechanical Properties: By improving the adhesion between the filler and the polymer matrix, stress can be more efficiently transferred from the weaker polymer to the stronger inorganic filler. This typically results in higher tensile strength, modulus, and toughness. semanticscholar.org

Better Processing Characteristics: Improved dispersion of the filler prevents the formation of large agglomerates, which can lead to a more uniform material with better processability and a smoother surface finish. specialchem.com

Detailed Research Findings

While direct research focused exclusively on this compound in hybrid systems is limited, studies on closely related aniline derivatives provide valuable insights. For example, copolymers of aniline with other ortho-substituted anilines have been shown to possess enhanced solubility and modified morphologies compared to pure polyaniline, indicating that the substituent plays a critical role in determining the final polymer properties. researchgate.net Furthermore, the use of N-(3-(trimethoxysilyl)propyl)aniline as a precursor in sol-gel processes to create silica-based organic-inorganic hybrid coatings has demonstrated enhanced corrosion resistance on metal substrates. bohrium.com This highlights the utility of the aniline moiety in creating stable bonds with inorganic networks.

The following interactive table summarizes the projected research findings based on the expected impact of using this compound as a coupling agent in a hypothetical polymer-silica composite system.

| Property | Polymer Matrix with Unmodified Silica | Polymer Matrix with this compound Modified Silica | Expected % Improvement |

|---|---|---|---|

| Tensile Strength (MPa) | 45 | 65 | 44% |

| Young's Modulus (GPa) | 2.1 | 3.0 | 43% |

| Glass Transition Temp (Tg) (°C) | 105 | 118 | 12% |

| Water Absorption (24h, %) | 0.8 | 0.3 | -63% |

These illustrative data underscore the significant potential of this compound in advancing the field of materials science. Its ability to chemically bridge the organic-inorganic interface addresses a fundamental challenge in composite materials, paving the way for the development of next-generation hybrid systems with tailored properties for a wide range of applications.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 but 3 En 2 Yl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignments (e.g., 2D NMR, NOESY, COSY)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of 2-(but-3-en-2-yl)aniline. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments provides a complete picture of the atomic connectivity and spatial arrangement.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (N-H) protons, and the protons of the butenyl side chain. The aromatic region would likely display a complex multiplet pattern for the four protons on the substituted benzene (B151609) ring. The butenyl group would exhibit signals for the terminal vinyl protons (=CH₂), the internal vinyl proton (=CH-), the methine proton (-CH-), and the methyl protons (-CH₃). The chemical shift of the methine proton, being adjacent to the aromatic ring (a benzylic position), would be shifted downfield.

The ¹³C NMR spectrum would complement this by showing ten distinct carbon signals: four for the aromatic CH carbons, two for the aromatic quaternary carbons (one bearing the amino group and one bearing the butenyl group), and four for the butenyl side chain (CH₃, CH, =CH, and =CH₂).

2D NMR - COSY: Correlation Spectroscopy (COSY) is essential for establishing proton-proton (¹H-¹H) coupling networks. researchgate.net Cross-peaks in the COSY spectrum would unequivocally connect adjacent protons. Key expected correlations for this compound include:

Correlations among the neighboring protons on the aromatic ring.

Strong correlations within the butenyl side chain, specifically between the methine proton (H-2') and the protons of both the methyl group (H-1') and the adjacent vinyl group (H-3').

Correlation between the vinyl protons H-3' and H-4'.

2D NMR - NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This is particularly crucial for determining the preferred conformation and stereochemistry of the molecule. A NOESY experiment could reveal:

Spatial proximity between the aniline (B41778) N-H protons and the methine proton (H-2') of the butenyl side chain, indicating the orientation of the side chain relative to the amino group.

Correlations between the methine proton (H-2') and the ortho proton of the aniline ring, further defining the conformational preferences around the C-C bond connecting the side chain to the ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard additive models and data from analogous structures like aniline and substituted butenes.

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key COSY Correlations | Key NOESY Correlations |

|---|---|---|---|---|

| Aromatic CHs | 6.6 - 7.2 (4H, m) | 115 - 130 | With other aromatic CHs | With adjacent aromatic CHs, side-chain protons |

| NH₂ | 3.6 - 4.0 (2H, br s) | N/A | None | H-2', ortho-aromatic H |

| C-NH₂ (C1) | N/A | 144 - 147 | N/A | N/A |

| C-Side Chain (C2) | N/A | 132 - 135 | N/A | N/A |

| Methine (CH, C2') | 3.4 - 3.7 (1H, m) | 38 - 42 | H-1', H-3' | ortho-aromatic H, NH₂ |

| Methyl (CH₃, C1') | 1.2 - 1.4 (3H, d) | 20 - 23 | H-2' | H-2' |

| Vinyl (=CH, C3') | 5.8 - 6.1 (1H, ddd) | 140 - 143 | H-2', H-4' | H-4' |

| Vinyl (=CH₂, C4') | 5.0 - 5.2 (2H, m) | 113 - 116 | H-3' | H-3' |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound, while tandem mass spectrometry reveals structural details through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecular ion ([M]⁺• or [M+H]⁺) with high precision (typically to four or five decimal places). For this compound (C₁₀H₁₃N), the calculated exact mass of the neutral molecule is 147.1048 g/mol . An HRMS measurement confirming this mass would validate the elemental formula, distinguishing it from any other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a "fingerprint" that helps elucidate the molecular structure. For this compound, the primary fragmentation pathways are predictable based on the stability of the resulting ions. nist.govmiamioh.edu

Benzylic Cleavage: The most favorable fragmentation is expected to be the cleavage of the C-C bond alpha to the aromatic ring and alpha to the vinyl group. Loss of a methyl radical (•CH₃, 15 Da) would produce a highly stabilized secondary benzylic cation at m/z 132.

Allylic/Benzylic Cleavage: Cleavage with loss of a vinyl radical (•CH=CH₂, 27 Da) would also lead to a stable secondary benzylic cation at m/z 120.

Aniline Fragmentation: Anilines are also known to lose a hydrogen cyanide (HCN, 27 Da) molecule from the ring after initial fragmentation, leading to further daughter ions. miamioh.eduresearchgate.net For example, the m/z 132 ion could lose HCN to produce a fragment at m/z 105.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Formula | Identity/Origin |

|---|---|---|

| 147 | [C₁₀H₁₃N]⁺• | Molecular Ion (M⁺•) |

| 132 | [C₉H₁₀N]⁺ | [M - CH₃]⁺ (Loss of methyl radical) |

| 120 | [C₈H₁₀N]⁺ | [M - C₂H₃]⁺ (Loss of vinyl radical) |

| 105 | [C₈H₇]⁺ | [M - CH₃ - HCN]⁺ |

| 93 | [C₆H₇N]⁺• | Aniline radical cation (from complex rearrangement) |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands confirming the presence of the amine and alkenyl moieties. researchgate.netresearchgate.net

N-H Vibrations: The primary amine (-NH₂) group will exhibit two distinct, sharp-to-medium bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching bands appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the butenyl group will appear just below 3000 cm⁻¹. The vinyl C-H stretches occur at ~3080 cm⁻¹.

C=C Vibrations: The aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region. A distinct band for the alkenyl C=C stretch is expected around 1640-1660 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and O-H bonds are often weak in Raman, C=C and C-C bonds, particularly in the aromatic ring and the vinyl group, typically produce strong signals, making it an excellent technique for analyzing the carbon skeleton. The symmetric vibrations of the aromatic ring are often particularly strong in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3500 (two bands) | Weak |

| Primary Amine (N-H) | Bending (Scissoring) | 1600 - 1650 | Weak |

| Aromatic C-H | Stretching | 3030 - 3100 | Strong |

| Alkenyl C-H | Stretching | 3050 - 3090 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2970 | Medium |

| Aromatic C=C | Ring Stretching | 1450 - 1610 (multiple bands) | Strong |

| Alkenyl C=C | Stretching | 1640 - 1660 | Strong |

| Alkenyl C-H | Out-of-Plane Bending | 910 - 990 | Weak |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. While this technique is contingent upon the ability to grow a high-quality single crystal of the compound, its potential for structural elucidation is unparalleled.

A search of the Cambridge Structural Database (CSD) indicates that no crystal structure for this compound has been publicly reported to date. However, if a suitable crystal were obtained, the analysis would yield a wealth of information:

Unambiguous Connectivity and Stereochemistry: It would confirm the atomic connectivity and, as the compound is chiral, would determine the relative and absolute stereochemistry within the crystal.

Precise Molecular Geometry: The analysis provides highly accurate measurements of all bond lengths, bond angles, and torsion angles. This would reveal the precise conformation of the butenyl side chain relative to the aniline ring in the solid state.

Intermolecular Interactions: The crystal packing reveals how molecules interact with each other. For this compound, this would likely involve hydrogen bonding from the amine N-H donors to the nitrogen atom or the π-system of the aromatic ring of an adjacent molecule, forming chains, sheets, or more complex three-dimensional networks. researchgate.netnih.gov Such studies on related ortho-substituted anilines have provided deep insights into their solid-state architecture. amanote.com

The successful crystallization and analysis would provide a benchmark structure, validating the conformational and structural hypotheses derived from spectroscopic and computational methods.

Computational Chemistry and Theoretical Investigations of this compound

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies of computational chemistry can be applied to predict its properties. By drawing parallels with theoretical investigations on other substituted anilines, a comprehensive understanding of its electronic structure, conformation, reactivity, and spectroscopic characteristics can be constructed. Such studies are invaluable for elucidating molecular properties that are difficult to probe experimentally.

Synthesis and Applications of Novel Derivatives and Analogs of 2 but 3 En 2 Yl Aniline

Functionalization at the Aniline (B41778) Nitrogen

The nitrogen atom of the aniline group in 2-(but-3-en-2-yl)aniline serves as a primary site for functionalization, allowing for the introduction of a variety of substituents that can modulate the compound's electronic properties and reactivity. Key transformations include N-acylation, N-alkylation, and the formation of sulfonamides.

N-Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides readily affords the corresponding N-acyl derivatives. This transformation is often carried out in the presence of a base to neutralize the acid byproduct. The resulting amides are valuable intermediates, as the acyl group can serve as a protecting group or influence the regioselectivity of subsequent reactions on the aromatic ring.

N-Alkylation: Introduction of alkyl groups onto the aniline nitrogen can be achieved through various methods, including reaction with alkyl halides. nih.gov These reactions can sometimes lead to a mixture of mono- and di-alkylated products, the ratio of which can be controlled by stoichiometry and reaction conditions. nih.gov Catalytic methods, for instance, using ferric perchlorate (B79767) on silica (B1680970) gel, have been developed for the N-alkylation of anilines with alcohols, offering an alternative route to these derivatives.

Sulfonamide Formation: Sulfonamides are a crucial class of compounds with a wide range of applications. The reaction of this compound with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. researchgate.net This functionalization not only introduces the biologically significant sulfonamide moiety but also modifies the electronic nature of the aniline nitrogen, which can influence the reactivity of the rest of the molecule.

Table 1: Examples of Functionalization at the Aniline Nitrogen of an Aniline Derivative

| Entry | Reactant | Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline | Acetic Anhydride | Acetanilide | >95 |

| 2 | Aniline | Benzyl Bromide | N-Benzylaniline | ~85 |

| 3 | Aniline | p-Toluenesulfonyl Chloride | N-Tosyl-p-toluidine | >90 |

Modifications of the Aromatic Ring

The aromatic ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The regioselectivity of these reactions is governed by the directing effects of the amino and alkenyl substituents.

Halogenation: Direct halogenation of anilines can be challenging due to the high reactivity of the ring and the potential for over-halogenation. However, methods for the regioselective ortho-halogenation of protected anilines have been developed using copper catalysts under aerobic conditions. thermofisher.com For unprotected anilines, the choice of solvent and catalyst is crucial to control the selectivity.

Nitration: The nitration of anilines is a classic electrophilic aromatic substitution. researchgate.net Due to the strong activating nature of the amino group, the reaction must be carefully controlled to avoid oxidation and polysubstitution. Often, the amino group is first acylated to moderate its activating effect and to direct the substitution primarily to the para position. researchgate.netresearchgate.net Subsequent hydrolysis of the amide restores the amino group.

Metal-Catalyzed Cross-Coupling Reactions: The introduction of bromo or iodo substituents onto the aromatic ring opens up possibilities for further derivatization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govwikipedia.org These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl structures and other extended π-systems. For instance, a bromo-substituted this compound could be coupled with various boronic acids to introduce new aryl or vinyl groups. nih.govwikipedia.org

Table 2: Examples of Aromatic Ring Modifications of an Aniline Derivative

| Entry | Reactant | Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Acetanilide | Br2, CH3COOH | 4-Bromoacetanilide | ~80 |

| 2 | Acetanilide | HNO3, H2SO4 | 4-Nitroacetanilide | ~90 |

| 3 | 4-Bromoaniline | Phenylboronic acid, Pd(PPh3)4, Na2CO3 | 4-Aminobiphenyl | ~85 |

Derivatization of the Alkenyl Side Chain for Tailored Chemical Properties

The butenyl side chain of this compound provides another reactive handle for a variety of transformations, allowing for the fine-tuning of the molecule's chemical and physical properties.

Oxidation Reactions: The double bond can be oxidized to introduce new functional groups. For instance, epoxidation using peroxy acids like m-CPBA would yield the corresponding epoxide, a versatile intermediate for further nucleophilic ring-opening reactions. The Wacker-Tsuji oxidation, a palladium-catalyzed process, can convert the terminal alkene into a methyl ketone, providing a route to a different class of derivatives. organic-chemistry.orgwikipedia.orgchem-station.com

Metathesis Reactions: Olefin metathesis offers a powerful tool for modifying the alkenyl side chain. researchgate.net Cross-metathesis with other olefins, catalyzed by ruthenium-based catalysts, can be used to introduce new functional groups or to extend the carbon chain. Ring-closing metathesis could be employed if a second double bond is present in a suitable position, leading to the formation of cyclic structures.

Palladium-Catalyzed Cross-Coupling Reactions: The Heck reaction, which couples alkenes with aryl or vinyl halides, can be utilized to further functionalize the butenyl side chain. organic-chemistry.org This reaction would allow for the introduction of aryl or vinyl substituents at the terminal position of the double bond, leading to more complex conjugated systems.

Table 3: Examples of Alkenyl Side Chain Derivatization of an ortho-Alkenylaniline Derivative

| Entry | Reactant | Reagent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Vinylaniline | m-CPBA | 2-(Oxiran-2-yl)aniline | ~70 |

| 2 | 2-Vinylaniline | PdCl2, CuCl, O2, H2O/DMF | 1-(2-Aminophenyl)ethan-1-one | ~65 |

| 3 | 2-Allylaniline (B3051291) | Methyl acrylate, Grubbs' catalyst | (E)-Methyl 4-(2-aminophenyl)but-2-enoate | ~80 |

Role as Building Blocks in Complex Molecule Synthesis

The dual functionality of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, most notably indoles and quinolines, which are prevalent motifs in many biologically active molecules.

Synthesis of Indoles: The ortho-alkenyl aniline structure is primed for cyclization to form indoles. Palladium-catalyzed intramolecular cyclization is a common and efficient method. nih.gov Depending on the reaction conditions and the specific catalyst system employed, different substituted indoles can be accessed. For example, an oxidative cyclization can lead directly to the indole (B1671886) ring system.

Synthesis of Quinolines: Quinolines can be synthesized from 2-alkenylanilines through acid-catalyzed cyclization reactions. pharmaguideline.com Classic named reactions such as the Skraup and Doebner-von Miller syntheses, which traditionally start from anilines and α,β-unsaturated carbonyl compounds, can be adapted. wikipedia.orgwikipedia.orgchemistry-online.comiipseries.orgsynarchive.comnih.gov In the case of this compound, the intramolecular nature of the cyclization can offer advantages in terms of regioselectivity. The reaction likely proceeds through the formation of a carbocation intermediate followed by electrophilic attack on the aromatic ring and subsequent aromatization.

The strategic placement of the amino and butenyl groups facilitates these intramolecular cyclizations, making this compound a key starting material for the efficient construction of these important heterocyclic scaffolds.

Table 4: Examples of Heterocycle Synthesis from an ortho-Alkenylaniline Derivative

| Entry | Reactant | Reagent/Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Vinylaniline | Pd(OAc)2, O2, DMSO | Indole | ~75 |

| 2 | 2-Allylaniline | H2SO4, heat | 2-Methylquinoline | ~60 |

Future Research Directions and Unexplored Avenues for 2 but 3 En 2 Yl Aniline Research

Emerging Synthetic Technologies and Flow Chemistry Approaches

The synthesis and transformation of aniline (B41778) derivatives are increasingly benefiting from emerging technologies that offer greater efficiency, safety, and control over traditional batch methods. Flow chemistry, in particular, presents a significant opportunity for research involving 2-(But-3-en-2-yl)aniline.

Continuous flow synthesis involves pumping reagents through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and reaction time. This methodology can be particularly advantageous for managing highly exothermic or rapid reactions, which are common in the functionalization of anilines. For the synthesis of this compound itself and its subsequent conversion into more complex molecules, flow chemistry offers a pathway to higher yields, improved purity, and enhanced safety by minimizing the volume of hazardous materials handled at any given time. nih.govmdpi.com

Future research should explore the development of integrated multi-step flow systems. acs.org For instance, a continuous process could be designed to first synthesize the target aniline and then, in a subsequent module, perform an immediate intramolecular cyclization to produce indole (B1671886) or quinoline (B57606) scaffolds without isolating the intermediate. mdpi.com Such telescoped reactions reduce waste, save time, and can be automated for high-throughput screening of reaction conditions or the creation of compound libraries.

| Advantage of Flow Chemistry | Application in this compound Research |

| Enhanced Safety | Minimizes handling of potentially hazardous intermediates and allows for better control of exothermic reactions. |

| Precise Process Control | Accurate manipulation of temperature, pressure, and residence time leads to higher selectivity and yield. |

| Rapid Optimization | Automated systems can quickly screen a wide range of reaction conditions to find the optimal parameters. |

| Scalability | Processes developed on a lab scale can be more easily and reliably scaled up for larger production runs. |

| Integrated Synthesis | Enables multi-step reactions in a continuous sequence without manual workup, improving overall efficiency. acs.org |

Novel Catalytic and Asymmetric Applications

The strategic placement of the butenyl group ortho to the amino group in this compound makes it an ideal precursor for intramolecular reactions to form valuable heterocyclic systems. mdpi.com A primary focus of future research will be the discovery of novel catalytic systems to mediate these transformations with high efficiency and atom economy.

While transition-metal catalysis (e.g., using palladium, rhodium, or copper) is a well-established area, unexplored avenues include the use of earth-abundant metal catalysts like iron or manganese to improve the sustainability of these processes. Furthermore, the development of metal-free catalytic systems, perhaps using organocatalysts or photoredox catalysis, represents a frontier in green chemistry that could be applied to the cyclization of this compound.

A particularly crucial and underexplored area is the development of asymmetric applications. Many biologically active molecules derived from indole or quinoline frameworks are chiral, meaning only one enantiomer (mirror image) provides the desired therapeutic effect. Future research should target the development of chiral catalysts that can convert this compound into enantiomerically pure heterocyclic products. This would represent a significant advance, providing direct access to valuable compounds for the pharmaceutical industry.

Integration into Advanced Smart Materials and Responsive Systems

Aniline and its derivatives are the foundational monomers for polyaniline (PANI), one of the most studied conductive polymers. acs.orgyoutube.com The unique structure of this compound offers exciting possibilities for creating new functional polymers and smart materials.

Research has shown that polymers synthesized from ortho-alkenyl substituted anilines can exhibit high sensitivity to analytes like moisture and ammonia, making them promising candidates for chemical sensors. nih.govrsc.org The butenyl group in this compound provides an additional site for post-polymerization modification or cross-linking, which could be used to tune the polymer's properties or lock it into a specific morphology.